molecular formula C17H34Si3 B12036802 alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene CAS No. 35449-08-2

alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene

Cat. No.: B12036802
CAS No.: 35449-08-2
M. Wt: 322.7 g/mol
InChI Key: RRMMCVWTYVTPKU-UHFFFAOYSA-N
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Description

Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene: is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to an ethylbenzene core. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene typically involves the reaction of ethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure of the compound .

Scientific Research Applications

Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene exerts its effects is primarily through the steric hindrance provided by the bulky trimethylsilyl groups. This steric effect can protect reactive sites on a molecule, making it less susceptible to unwanted side reactions. Additionally, the trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection in synthetic pathways .

Comparison with Similar Compounds

Uniqueness: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene is unique due to its specific arrangement of trimethylsilyl groups around an ethylbenzene core. This structure provides a combination of steric protection and chemical stability, making it particularly useful in applications where these properties are desired .

Properties

CAS No.

35449-08-2

Molecular Formula

C17H34Si3

Molecular Weight

322.7 g/mol

IUPAC Name

trimethyl-[2-phenyl-1,1-bis(trimethylsilyl)ethyl]silane

InChI

InChI=1S/C17H34Si3/c1-18(2,3)17(19(4,5)6,20(7,8)9)15-16-13-11-10-12-14-16/h10-14H,15H2,1-9H3

InChI Key

RRMMCVWTYVTPKU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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